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Compound of Interest

Compound Name: 1-Propyl-1H-imidazole

Cat. No.: B1584474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 1-Propyl-1H-
imidazole derivatives, supported by experimental data from peer-reviewed studies. The

information is intended to assist researchers in understanding the therapeutic potential of this

class of compounds.

Anticancer Activity
Derivatives of 1-propyl-1H-imidazole have demonstrated notable anticancer properties across

various human cancer cell lines. The primary mechanism of action for some of these

compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and

apoptosis.

Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

selected 1-propyl-1H-imidazole derivatives against different cancer cell lines. Lower IC50

values indicate higher potency.
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Compound ID
Derivative
Structure

Cancer Cell
Line

IC50 (µM) Reference

1

3-(1-Propyl-4,5-

ditolyl-1H-

imidazol-2-

yl)pyridine

Breast (BT474) 43.46 (at 24h) [1]

2

1-Substituted-2-

aryl imidazole

derivative

(general)

Breast (MDA-

MB-468)
0.08 - 1.0 [2]

3

Purine derivative

with N9-propyl

substitution

Liver (HepG2) <10 [2]

4

Purine derivative

with N9-propyl

substitution

Colon (HCT116) <10 [2]

5

Purine derivative

with N9-propyl

substitution

Lung (A549) <10 [2]

Note: The data for compounds 2-5 represents a class of N-propyl substituted imidazoles, with

specific IC50 values varying based on other substitutions.

Mechanism of Action: Tubulin Polymerization Inhibition
Several imidazole-based compounds exert their anticancer effects by disrupting microtubule

dynamics, which are crucial for cell division.[2] By binding to tubulin, these derivatives inhibit its

polymerization into microtubules. This interference leads to the arrest of the cell cycle in the

G2/M phase and subsequently induces apoptosis (programmed cell death).
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Caption: Inhibition of tubulin polymerization by 1-propyl-1H-imidazole derivatives.

Antimicrobial Activity
1-Propyl-1H-imidazole derivatives have also been investigated for their efficacy against

various microbial pathogens, including fungi and bacteria.

Antifungal Activity
The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol

biosynthesis, a vital component of the fungal cell membrane.[3] This disruption leads to

increased membrane permeability and ultimately cell death.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

propyl-imidazole derivatives against fungal strains. Lower MIC values indicate greater

antifungal activity.
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Compound ID
Derivative
Structure

Fungal Strain MIC (µg/mL) Reference

6

1-n-propyl-4-

(3,4-

dichlorophenyl)i

midazole

Trichophyton

spp.
Potent Activity [4]

7

1-[(3-aryloxy-3-

aryl)propyl]-1H-

imidazole

Candida albicans < 10 [5]

8

1-[(3-aryloxy-3-

aryl)propyl]-1H-

imidazole

Dermatophytes ≤ 5 [5]

Note: "Potent Activity" for compound 6 was noted in the study, but a specific MIC value was not

provided in the abstract.

Imidazole derivatives target the enzyme lanosterol 14α-demethylase, which is crucial in the

conversion of lanosterol to ergosterol in fungi.[6][7] By inhibiting this enzyme, the integrity of

the fungal cell membrane is compromised.
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Caption: Inhibition of ergosterol biosynthesis by 1-propyl-1H-imidazole derivatives.
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Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Workflow:

Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for

attachment.

Compound Treatment: The cells are treated with various concentrations of the 1-propyl-1H-
imidazole derivatives and incubated for a specified period (e.g., 24-72 hours).

MTT Addition: MTT solution is added to each well.

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan

crystals.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured using a microplate reader at a

wavelength of 570 nm. The amount of formazan produced is proportional to the number of

viable cells.
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Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method
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The broth microdilution method is used to determine the Minimum Inhibitory Concentration

(MIC) of an antimicrobial agent.

Workflow:

Serial Dilution: The 1-propyl-1H-imidazole derivative is serially diluted in a 96-well microtiter

plate containing broth medium.

Inoculation: Each well is inoculated with a standardized suspension of the target

microorganism.

Incubation: The plate is incubated under appropriate conditions for microbial growth.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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